molecular formula C20H27N5O B10974192 N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10974192
M. Wt: 353.5 g/mol
InChI Key: BTJMICOMKZUGOZ-UHFFFAOYSA-N
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Description

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from adamantane. One common approach is the functionalization of adamantane to introduce reactive groups that can be further modified. For example, adamantane can be brominated to form 1-bromoadamantane, which can then undergo nucleophilic substitution reactions to introduce the pyrazole moiety .

The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, followed by cyclization. The final step involves the coupling of the adamantyl-substituted pyrazole with 1,3,5-trimethyl-1H-pyrazole-4-carboxamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction of the pyrazole rings can produce dihydropyrazoles .

Scientific Research Applications

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, such as:

Uniqueness

N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of adamantyl and pyrazole moieties, which impart specific chemical and biological properties. The rigidity and stability of the adamantyl group, combined with the versatility of the pyrazole rings, make this compound particularly interesting for various applications .

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C20H27N5O/c1-12-18(13(2)24(3)22-12)19(26)21-17-4-5-25(23-17)20-9-14-6-15(10-20)8-16(7-14)11-20/h4-5,14-16H,6-11H2,1-3H3,(H,21,23,26)

InChI Key

BTJMICOMKZUGOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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